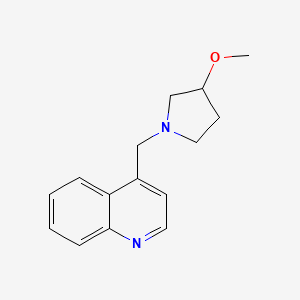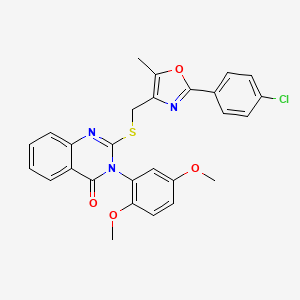![molecular formula C7H13NO2 B2891517 3-[Amino(cyclopropyl)methyl]oxetan-3-ol CAS No. 2172506-46-4](/img/structure/B2891517.png)
3-[Amino(cyclopropyl)methyl]oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[Amino(cyclopropyl)methyl]oxetan-3-ol” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.186. It is part of the oxetane family, which has been employed to improve drugs’ physiochemical properties . Oxetanes are more metabolically stable and lipophilicity neutral . They have been used in drug discovery, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials .
Synthesis Analysis
The synthesis of oxetanes often involves the formation of an epoxide followed by ring opening . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The structure of “this compound” includes an oxetane ring, which adopts a rigid and slightly puckered (8.7°) conformation . As a bioisostere for dimethyl and carbonyl groups, oxetane is more metabolically stable and lipophilicity neutral .Chemical Reactions Analysis
Oxetanes can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .Applications De Recherche Scientifique
Bioisosteric Applications
3-[Amino(cyclopropyl)methyl]oxetan-3-ol and its derivatives are explored for their potential as bioisosteres of the carboxylic acid functional group. The oxetane ring, in particular, serves as an isostere of the carbonyl moiety, suggesting its utility in mimicking the carboxylic acid's functionalities in biological systems. This property is evaluated through the synthesis and analysis of various model compounds, demonstrating the promise of oxetan-3-ol derivatives in drug design and medicinal chemistry (Lassalas et al., 2017).
Synthetic Chemistry and Drug Discovery
Oxetan-3-ol and its cyclic counterparts are crucial in the synthesis of structurally diverse compounds. A methodology for accessing 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine showcases the compound's significance in creating novel structures for potential therapeutic applications. This straightforward approach to synthesizing diverse 3-aminooxetanes highlights the versatility of oxetane derivatives in synthetic organic chemistry and drug discovery processes (Hamzik & Brubaker, 2010).
Enhancing Drug Properties
Research has underscored the impact of incorporating an oxetane ring, such as that in this compound, into drug molecules. The introduction of an oxetane can significantly alter a compound's aqueous solubility, lipophilicity, metabolic stability, and conformational preference. This adaptability is critical for improving drug attributes, such as solubility and resistance to metabolic degradation, thereby extending the drug's effective life in biological systems. The oxetane's ability to induce conformational changes and enhance solubilizing capacity makes it a valuable tool in the design and optimization of pharmacologically active compounds (Wuitschik et al., 2010).
Safety and Hazards
Orientations Futures
Oxetanes, including “3-[Amino(cyclopropyl)methyl]oxetan-3-ol”, have potential in drug discovery. Once an oxetane-containing drug gains FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially . Given the relatively low acidity and high permeability, “this compound” may be useful in the context of central nervous system (CNS) drug design .
Mécanisme D'action
Mode of Action
Oxetanes, the class of compounds to which it belongs, are known to improve drugs’ physiochemical properties . They are more metabolically stable and lipophilicity neutral . As an electron-withdrawing group, oxetane reduces the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetanes, in general, have been employed to improve drugs’ physiochemical properties . More research is needed to understand the specific biochemical pathways affected by this compound.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which could potentially impact the bioavailability of the compound.
Propriétés
IUPAC Name |
3-[amino(cyclopropyl)methyl]oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRVPJDKUQAXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2(COC2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)
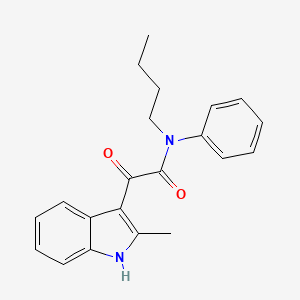

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)
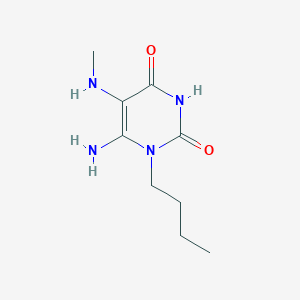
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)
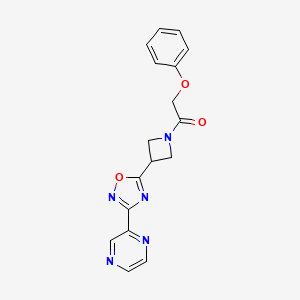
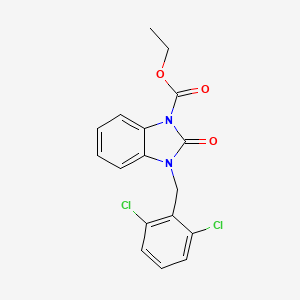
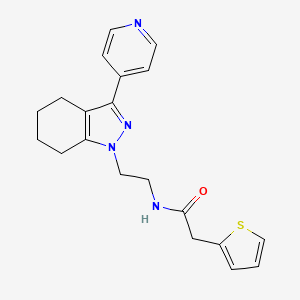
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
